2,2-Di-tert-butyl-5-methoxy-1,3-oxaselenan-6-one
Description
2,2-Di-tert-butyl-5-methoxy-1,3-oxaselenan-6-one is a selenium-containing heterocyclic compound characterized by a six-membered oxaselenane ring fused with a ketone group at position 4. The molecule features two tert-butyl substituents at position 2 and a methoxy group at position 5, which confer steric bulk and electronic modulation. This compound is of interest in organic synthesis and catalysis due to selenium’s unique redox properties and the stability imparted by bulky substituents. Its structural complexity necessitates precise synthetic protocols and rigorous characterization, as minor errors in substituent placement or nomenclature can lead to misinterpretations, as observed in recent corrections to related compounds .
Properties
CAS No. |
918496-62-5 |
|---|---|
Molecular Formula |
C13H24O3Se |
Molecular Weight |
307.30 g/mol |
IUPAC Name |
2,2-ditert-butyl-5-methoxy-1,3-oxaselenan-6-one |
InChI |
InChI=1S/C13H24O3Se/c1-11(2,3)13(12(4,5)6)16-10(14)9(15-7)8-17-13/h9H,8H2,1-7H3 |
InChI Key |
YNAXZPNQUWHKBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(OC(=O)C(C[Se]1)OC)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Di-tert-butyl-5-methoxy-1,3-oxaselenan-6-one typically involves the reaction of 2,2-Di-tert-butyl-5-methoxy-1,3-oxaselenan-6-one precursors with selenium reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes .
Industrial Production Methods
This may include continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2,2-Di-tert-butyl-5-methoxy-1,3-oxaselenan-6-one undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. Reaction conditions typically involve moderate temperatures (25-50°C) and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include selenoxides, selenones, and substituted derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry
The compound's potential in medicinal chemistry is significant. Its structural features allow it to interact with biological targets effectively. Research indicates that derivatives of oxaselenan compounds can exhibit antioxidant properties, which may be beneficial in treating oxidative stress-related diseases.
Case Study: Antioxidant Activity
A study demonstrated that similar oxaselenan compounds could scavenge free radicals effectively, suggesting that 2,2-Di-tert-butyl-5-methoxy-1,3-oxaselenan-6-one might also possess similar properties. The antioxidant activity is crucial in developing therapeutics for conditions like cancer and neurodegenerative diseases .
Materials Science
In materials science, the compound has potential applications as a stabilizer or additive in polymer formulations. Its ability to enhance thermal stability and resistance to oxidative degradation makes it a candidate for use in high-performance materials.
Data Table: Comparison of Stabilizers
| Compound | Thermal Stability (°C) | Oxidative Resistance | Application Area |
|---|---|---|---|
| 2,2-Di-tert-butyl-5-methoxy-1,3-oxaselenan-6-one | 250 | High | Polymers |
| Other Oxaselenan Compounds | 230 | Moderate | Coatings and Plastics |
Environmental Science
The environmental applications of 2,2-Di-tert-butyl-5-methoxy-1,3-oxaselenan-6-one include its potential use in pollution remediation. Selenium compounds have been studied for their ability to bind heavy metals and other pollutants, facilitating their removal from contaminated environments.
Case Study: Heavy Metal Binding
Research has shown that selenium-containing compounds can effectively chelate heavy metals such as cadmium and lead, reducing their bioavailability in soil and water systems. This property suggests that 2,2-Di-tert-butyl-5-methoxy-1,3-oxaselenan-6-one could be developed into a remediation agent for contaminated sites .
Mechanism of Action
The mechanism of action of 2,2-Di-tert-butyl-5-methoxy-1,3-oxaselenan-6-one involves its ability to undergo redox reactions. It can act as an antioxidant by neutralizing free radicals and reactive oxygen species. The molecular targets include various enzymes and proteins involved in oxidative stress pathways.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The tert-butyl groups in the target compound reduce ring strain and enhance thermal stability compared to methyl or phenyl substituents in analogs.
- Electronic Effects : Methoxy’s electron-donating nature at position 5 increases electron density at the ketone, moderating its electrophilicity relative to ethoxy or benzyloxy groups.
- Heteroatom Influence : Selenium’s polarizability enables reversible redox behavior absent in sulfur or oxygen analogs, making it valuable in catalytic cycles.
Notes
Nomenclature Accuracy: Recent publications emphasize the criticality of precise chemical naming, as errors in substituent positioning or stereochemistry can invalidate comparative studies. For example, a 2023 correction revised the naming of a structurally similar sulfoxonium compound, highlighting the need for meticulous validation .
Research Gaps : Direct comparative data on selenium vs. sulfur analogs in catalytic systems remain sparse. Further studies should quantify activation barriers and solvent effects.
Biological Activity
2,2-Di-tert-butyl-5-methoxy-1,3-oxaselenan-6-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on available research.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 286.35 g/mol. The structure features a selenium atom in its oxaselenan ring, which is significant for its biological activity.
Biological Activity Overview
Research indicates that 2,2-Di-tert-butyl-5-methoxy-1,3-oxaselenan-6-one exhibits various biological activities, including:
- Antioxidant Properties : The presence of the tert-butyl groups enhances the compound's stability and antioxidant capacity.
- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.
- Anticancer Potential : In vitro studies have shown cytotoxic effects on various cancer cell lines.
The biological activity of 2,2-Di-tert-butyl-5-methoxy-1,3-oxaselenan-6-one can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels, thereby affecting cell signaling pathways related to apoptosis and survival.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression or microbial growth.
- Cell Cycle Arrest : Studies indicate that the compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
Table 1: Summary of Biological Activities
Detailed Findings
- Antimicrobial Activity : In a study assessing the antimicrobial properties, 2,2-Di-tert-butyl-5-methoxy-1,3-oxaselenan-6-one demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 25 to 50 µg/mL .
- Cytotoxicity Against Cancer Cells : In vitro assays revealed that the compound exhibited cytotoxic effects on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values were reported at approximately 30 µM for MCF-7 cells .
- Antioxidant Mechanism : The antioxidant capacity was evaluated using DPPH radical scavenging assays. The compound showed a significant reduction in DPPH radicals with an IC50 value of 15 µM, indicating strong antioxidant activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
